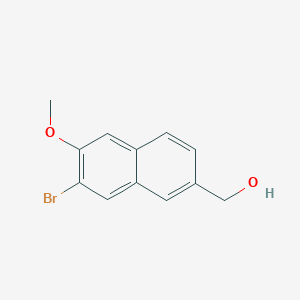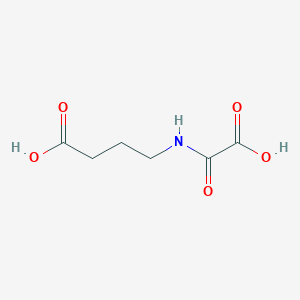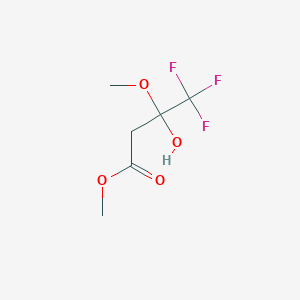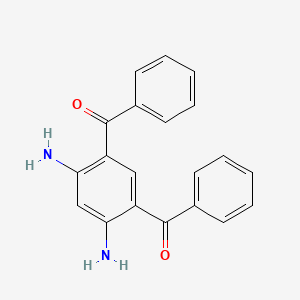
(4-tert-Butylphenyl)bis(4-methylphenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylphenyl)bis(4-methylphenyl)methane is an organic compound characterized by the presence of a tert-butyl group and two methylphenyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)bis(4-methylphenyl)methane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylphenyl)bis(4-methylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
(4-tert-Butylphenyl)bis(4-methylphenyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-tert-Butylphenyl)bis(4-methylphenyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the tert-butyl and methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl) phenyl phosphate
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
Uniqueness
(4-tert-Butylphenyl)bis(4-methylphenyl)methane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C25H28 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-[bis(4-methylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C25H28/c1-18-6-10-20(11-7-18)24(21-12-8-19(2)9-13-21)22-14-16-23(17-15-22)25(3,4)5/h6-17,24H,1-5H3 |
Clé InChI |
LFCDNEAAIZBABE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)



![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)





![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
